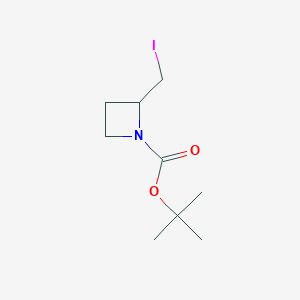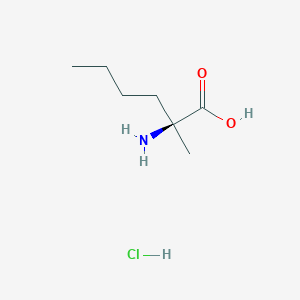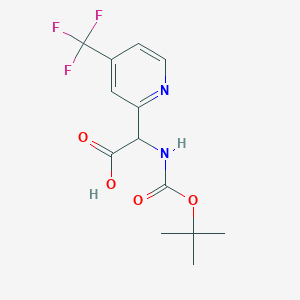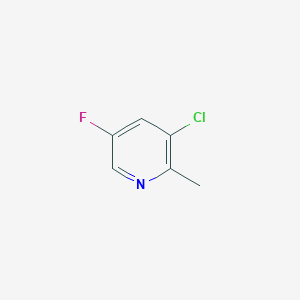
n-Fmoc-2-(4-aminophenyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Fmoc-2-(4-aminophenyl)ethylamine: is a chemical compound with the molecular formula C23H22N2O2. . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(4-aminophenyl)ethylamine typically involves the protection of the amine group of 2-(4-aminophenyl)ethylamine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2-(4-aminophenyl)ethylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: n-Fmoc-2-(4-aminophenyl)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Coupling Reactions: The free amine group can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions:
Major Products Formed:
Aplicaciones Científicas De Investigación
n-Fmoc-2-(4-aminophenyl)ethylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-Fmoc-2-(4-aminophenyl)ethylamine primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild conditions to reveal the free amine group, which can participate in further chemical transformations .
Comparación Con Compuestos Similares
n-Fmoc-2-(4-nitrophenyl)ethylamine: Similar structure but with a nitro group instead of an amino group.
n-Fmoc-2-(4-hydroxyphenyl)ethylamine: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: n-Fmoc-2-(4-aminophenyl)ethylamine is unique due to its specific functional groups, which make it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amine groups .
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-(4-aminophenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H22N2O2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15,24H2,(H,25,26) |
Clave InChI |
GYEBNVVCYIZZAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)

![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)


![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)



![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
